molecular formula C23H25N3O3 B2698092 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226430-39-2

6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2698092
CAS No.: 1226430-39-2
M. Wt: 391.471
InChI Key: SMLHZAUEDDJADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 4-methoxyaniline substituent at position 4, a methoxy group at position 6, and a piperidine-1-carbonyl moiety at position 2. This compound belongs to the broader class of 4-aminoquinolines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties .

Properties

IUPAC Name

[6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-17-8-6-16(7-9-17)24-21-15-22(23(27)26-12-4-3-5-13-26)25-20-11-10-18(29-2)14-19(20)21/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLHZAUEDDJADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Attachment of the Piperidine Moiety: This step involves the reaction of the quinoline intermediate with piperidine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of N-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

A. Antiplasmodium Activity Quinoline-piperidine hybrids, such as 7-chloro-N-[(4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methyl]quinolin-4-amine (IC50: 0.12 µM against P. falciparum K1 strain), demonstrate superior antimalarial activity compared to chloroquine (IC50: 0.28 µM). The bicyclic piperidine scaffold enhances potency by improving interactions with heme in parasitic targets .

B. Synthetic Yields and Solubility Compounds like 7-(2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10c) (40% yield) and 7-(2-(4-propylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10d) (51% yield) show moderate yields due to challenges in purifying polar piperazine-containing intermediates . The target compound’s piperidine-1-carbonyl group may offer better crystallinity, simplifying purification, though direct yield data are unavailable.

Compound Substituents (Positions) Yield (%) Key Activity/Property Reference
Target Compound 6-OMe, 4-NH(4-OMePh), 2-piperidine N/A Hypothetical solubility enhancement
10c (Quinolin-4-amine derivative) 7-piperazine-pyrimidine, 4-pyrazine 40 Anticancer (lapatinib analog)
7-Chloro-N-(bicyclic piperidine)quinoline 7-Cl, 4-NH(bicyclic piperidine) N/A Antimalarial (IC50: 0.12 µM)

Methoxyphenyl-Substituted Quinolines

A. Photophysical Properties
Quinazoline analogs like 6l (bearing 4-methoxyphenyl groups) exhibit reduced emission intensity in DMF due to electron-donating methoxy groups disrupting intramolecular charge transfer (ICT). The target compound’s 4-methoxyaniline group may similarly quench fluorescence, limiting its utility in imaging applications .

B. Electronic Effects on Bioactivity In Bcl-2 inhibitors, 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline shows sub-micromolar anti-proliferative activity (IC50: 0.89 µM). The 4-methoxyphenyl group enhances π-stacking with protein targets, a feature likely shared by the target compound .

Piperidine vs. Piperazine Derivatives

Piperazine-containing compounds (e.g., 10c, 10d) exhibit lower logP values (predicted ~2.5) due to increased polarity, whereas piperidine-1-carbonyl groups (as in the target compound) may balance hydrophobicity (logP ~3.1), optimizing membrane permeability .

Key Research Findings and Gaps

Synthetic Feasibility: The target compound’s synthesis likely follows routes analogous to (Buchwald-Hartwig coupling for the 4-anilino group), but its piperidine-1-carbonyl moiety requires specialized acylating agents .

Biological Potential: While piperidine-quinoline hybrids show promise in malaria and cancer, the target compound’s dual methoxy groups may confer unique selectivity for tyrosine kinases or DNA topoisomerases, warranting enzymatic assays .

Solubility vs. Activity Trade-off : Methoxy groups enhance aqueous solubility (critical for oral bioavailability) but may reduce binding affinity to hydrophobic targets .

Biological Activity

6-Methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound characterized by a quinoline core and various substituents, including methoxy and piperidine groups. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound features:

  • Quinoline Core : A bicyclic structure known for various biological activities.
  • Methoxy Groups : Located at the 6-position of the quinoline ring and on the phenyl ring, which may enhance lipophilicity and biological interactions.
  • Piperidine Carbonyl Moiety : Contributes to the overall pharmacological profile.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activities. For instance:

  • Influenza Virus Inhibition : Piperidine derivatives have shown promise as inhibitors against influenza viruses by disrupting viral replication pathways.
  • Structure-Activity Relationships (SAR) : Studies suggest that modifications in the quinoline and piperidine moieties can significantly influence antiviral potency. For example, increasing the electron-donating capacity of substituents has been linked to enhanced activity against viral targets .

The mechanism through which this compound exerts its biological effects may involve:

  • Binding to Viral Proteins : Interaction studies could reveal binding affinities to viral proteins or cellular receptors, impacting viral replication.
  • Inhibition of Enzymatic Activity : The compound might inhibit enzymes crucial for viral life cycles, such as polymerases or proteases.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : Methoxy and piperidine groups are added via nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Comparative Analysis with Similar Compounds

The following table summarizes the key features and biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-MethoxyquinolineQuinoline core with methoxy substitutionAntiviral activity
N-(4-Methoxyphenyl)piperidinePiperidine linked to a methoxy-substituted phenylPotential analgesic properties
Piperidinylquinoline DerivativesVarious substitutions on quinoline and piperidineAntimicrobial activity

The unique combination of methoxy substitutions on both the quinoline and phenyl rings, along with a piperidine carbonyl group, distinguishes this compound from its analogs, potentially enhancing its biological activity.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological potential:

  • Antiviral Efficacy : In vitro studies demonstrated that derivatives with similar structures inhibited influenza virus replication at low micromolar concentrations .
  • Molecular Docking Studies : Computational analyses revealed promising interactions between the compound and viral proteins, suggesting a mechanism for its antiviral effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.